
Buccalin
概要
説明
Buccalin is a bacterial lysate-based medicinal product that has been developed as an immune-stimulant. It contains inactivated bacterial bodies from species such as Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae . This compound is primarily used for the prophylaxis of recurrent respiratory tract infections .
準備方法
Buccalin is prepared by inactivating bacterial bodies through heating. The bacterial species used in this compound include Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae . These bacteria are cultured, harvested, and then subjected to heat inactivation to ensure they are no longer viable but still capable of stimulating the immune system . The inactivated bacterial bodies are then formulated into a medicinal product for administration .
化学反応の分析
Buccalin, being a bacterial lysate, does not undergo typical chemical reactions like oxidation, reduction, or substitution that are common in small molecule compounds. Instead, its primary function is to interact with the immune system. The inactivated bacterial components in this compound stimulate the immune system by activating immunocompetent cells, particularly in the region of the Peyer’s patches . This activation leads to an enhanced immune response against respiratory pathogens .
科学的研究の応用
Buccalin as a Bacterial Lysate
This compound is primarily known for its use as a bacterial lysate in the prophylaxis of recurrent respiratory tract infections (RRTI). It is composed of heat-inactivated strains of bacteria, including Streptococcus pneumoniae, Streptococcus agalactiae, Staphylococcus aureus, and Haemophilus influenzae. The mechanism of action involves enhancing the immune response, particularly the production of secretory immunoglobulin A (IgA), which plays a crucial role in mucosal immunity.
Clinical Efficacy in RRTI
A double-blind, placebo-controlled study demonstrated that this compound significantly reduces the number of days with infectious episodes in patients suffering from RRTI. The primary endpoint was the reduction in days with infectious episodes over a six-month follow-up period. Secondary endpoints included the frequency and severity of infections, work/school absenteeism, and overall treatment tolerability. The study involved 180 patients across ten centers, showing promising results for this compound's efficacy in managing RRTI .
Retrospective Studies on COPD
In another study focusing on elderly patients with Chronic Obstructive Pulmonary Disease (COPD), this compound was administered to evaluate its effectiveness in preventing acute exacerbations. The results indicated a 61.5% reduction in exacerbation episodes compared to the previous season, suggesting that this compound is well-tolerated and effective for this patient population .
This compound as a Neuropeptide
In addition to its immunological applications, this compound serves as a neuropeptide that modulates neuromuscular transmission. Research indicates that this compound A, a variant of this neuropeptide, acts presynaptically to inhibit acetylcholine release at neuromuscular junctions. This modulation can affect muscle contractions without altering relaxation rates, highlighting its potential role in neuromuscular disorders .
Summary of Findings
The following table summarizes key findings from studies on this compound's applications:
Application Area | Study Type | Key Findings |
---|---|---|
Prophylaxis of RRTI | Double-blind clinical trial | Significant reduction in days with infectious episodes |
Prevention of COPD exacerbations | Retrospective study | 61.5% reduction in exacerbation episodes |
Neuromodulation | Physiological studies | Presynaptic inhibition of acetylcholine release |
作用機序
The mechanism of action of Buccalin involves the activation of the immune system. The inactivated bacterial bodies in this compound stimulate the immune system by activating immunocompetent cells in the Peyer’s patches . This activation leads to the production of antibodies and other immune responses that help protect against respiratory pathogens . This compound’s ability to enhance the immune response makes it effective in reducing the frequency and severity of respiratory infections .
類似化合物との比較
Buccalin is unique in its composition and mechanism of action compared to other immune-stimulants. Similar compounds include other bacterial lysates such as OM-85 and Broncho-Vaxom, which also contain inactivated bacterial components and are used for the prevention of respiratory infections . this compound’s specific combination of bacterial species and its method of preparation make it distinct . The buccalins and myomodulins are families of peptides originally isolated from the accessory radula closer nerve-muscle system of the marine mollusc Aplysia californica . These peptides have pronounced physiological actions on nerve and muscle preparations and function as cotransmitters or neuromodulators .
生物活性
Buccalin is a neuropeptide primarily studied in the context of its biological activity in the marine mollusk Aplysia. It is part of a family of cotransmitters that play significant roles in neuromuscular transmission, particularly influencing muscle contractions and neuronal signaling. This article explores the biological activity of this compound, including its mechanisms of action, structural characteristics, and implications for neuromodulation.
Structural Characteristics
This compound is derived from specific neurons in Aplysia, notably from the B15 motor neurons that innervate the accessory radula closer (ARC) muscle. The peptide has been characterized through various purification and sequencing techniques. The structural analysis indicates that this compound belongs to a family of related peptides, with distinct variants such as this compound A, B, and C, each exhibiting unique properties.
Table 1: Structural Overview of this compound Variants
Peptide | Length (amino acids) | Source Neuron | Function |
---|---|---|---|
This compound A | 11 | B15 | Modulates muscle contractions |
This compound B | 10 | B15 | Similar modulatory effects |
This compound C | 12 | B15 | Not fully characterized |
This compound exhibits a complex mechanism of action at the neuromuscular junction. Unlike other neuropeptides that enhance muscle contractions, this compound functions primarily as a presynaptic inhibitor. When applied exogenously, it decreases excitatory junction potentials without affecting contractions induced by direct acetylcholine (ACh) application. This suggests that this compound modulates neurotransmitter release rather than acting directly on muscle fibers.
Key Findings from Research Studies
- Modulatory Role : this compound reduces ACh release at the ARC neuromuscular junction, indicating its role as an inhibitory cotransmitter .
- Neuronal Localization : Immunohistochemical studies show this compound-like immunoreactivity in various central ganglia and peripheral tissues, suggesting widespread functions beyond the neuromuscular system .
- Comparative Analysis : Similar peptides have been identified across different mollusk species, indicating evolutionary conservation of function within this peptide family .
Case Studies and Clinical Applications
While most studies focus on Aplysia, there are emerging applications of this compound-related compounds in immunology. For instance, Buccaline Berna, an oral bacterial vaccine, has shown promise in enhancing immune responses by increasing serum immunoglobulin A (IgA) levels.
Table 2: Clinical Study Outcomes for Buccaline Berna
Study | Participants | Outcome Measure | Results |
---|---|---|---|
Zanasi et al., 1999 | 10 patients | Serum IgA levels | Increased by 8.32 ± 17.44 IU/ml |
Clancy et al., 2000 | 20 volunteers | Bronchitic episodes | Reduction observed with treatment |
Clinical Trial (2020) | Multicenter | Overall immune response | Protection rate between 30% - 80% |
These findings indicate that this compound may have potential applications in enhancing mucosal immunity against respiratory infections.
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N12O15S/c1-23(2)14-28(38(47)65)52-36(62)20-48-35(61)19-49-40(67)32(21-58)56-43(70)30(16-26-10-8-7-9-11-26)53-39(66)25(5)50-42(69)29(15-24(3)4)54-45(72)33(22-59)57-44(71)31(17-37(63)64)55-41(68)27(12-13-73-6)51-34(60)18-46/h7-11,23-25,27-33,58-59H,12-22,46H2,1-6H3,(H2,47,65)(H,48,61)(H,49,67)(H,50,69)(H,51,60)(H,52,62)(H,53,66)(H,54,72)(H,55,68)(H,56,70)(H,57,71)(H,63,64)/t25-,27-,28-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHBJIRVVTXIJ-XSTSSERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N12O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。